![molecular formula C27H31N2O3S+ B1225898 2-[2-[2-[(4-Tert-butyl-2,6-dimethylphenyl)thio]ethyl]-1-pyridin-1-iumyl]-1-(4-nitrophenyl)ethanone](/img/structure/B1225898.png)
2-[2-[2-[(4-Tert-butyl-2,6-dimethylphenyl)thio]ethyl]-1-pyridin-1-iumyl]-1-(4-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[2-[(4-tert-butyl-2,6-dimethylphenyl)thio]ethyl]-1-pyridin-1-iumyl]-1-(4-nitrophenyl)ethanone is an aromatic ketone.
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Research
A study by Lu et al. (2014) explored the synthesis of poly(pyridine–imide)s using a monomer containing a pyridine heterocyclic group and a tert-butyl substituent, similar to the compound . These polymers showed good thermal stability and fluorescent properties, highlighting their potential use in materials science (Lu et al., 2014).
Catalysis and Polymerization
Research by Weberski et al. (2012) involved the synthesis of nickel(II) ethylene polymerization catalysts using tert-butyl-phenyl groups. The study demonstrated different polyethylenes' production, indicating the utility of these compounds in catalysis and polymerization processes (Weberski et al., 2012).
Organometallic Complexes
Chan et al. (2006) synthesized Zr(IV) complexes using a pyridine-bis(phenolate) moiety, related to the chemical structure of interest. These complexes showed excellent activity in ethylene polymerization, suggesting their application in creating novel organometallic complexes (Chan et al., 2006).
Drug Intermediate Synthesis
Asymmetric Synthesis
Chung et al. (2005) described the synthesis of N-tert-butyl disubstituted pyrrolidines, which involved steps related to the compound of interest. This study highlights the compound's potential role in asymmetric synthesis and organic chemistry (Chung et al., 2005).
Hydrogenation Catalysis
A study by Magubane et al. (2017) involved compounds with structural similarities in catalyzing the transfer hydrogenation of ketones. This research could indicate potential applications in catalytic processes (Magubane et al., 2017).
Photoinduced Direct Oxidative Annulation
Research by Zhang et al. (2017) on photoinduced direct oxidative annulation involving compounds structurally similar to the one could hint at applications in photochemical reactions (Zhang et al., 2017).
Antimicrobial Activity
Wardkhan et al. (2008) synthesized compounds carrying a phenylthio moiety with observed antimicrobial activities. This suggests potential pharmaceutical applications for the specified compound (Wardkhan et al., 2008).
Pharmaceutical Metabolism
A study by Yoo et al. (2008) on the metabolism of a dipeptidyl peptidase-4 inhibitor, structurally related to the specified compound, offers insights into its potential role in pharmaceutical metabolism studies (Yoo et al., 2008).
Organic Synthesis
Zhu et al. (2003) reported a phosphine-catalyzed annulation synthesis involving compounds with structural similarities. This indicates potential applications in organic synthesis methodologies (Zhu et al., 2003).
Eigenschaften
Produktname |
2-[2-[2-[(4-Tert-butyl-2,6-dimethylphenyl)thio]ethyl]-1-pyridin-1-iumyl]-1-(4-nitrophenyl)ethanone |
|---|---|
Molekularformel |
C27H31N2O3S+ |
Molekulargewicht |
463.6 g/mol |
IUPAC-Name |
2-[2-[2-(4-tert-butyl-2,6-dimethylphenyl)sulfanylethyl]pyridin-1-ium-1-yl]-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C27H31N2O3S/c1-19-16-22(27(3,4)5)17-20(2)26(19)33-15-13-23-8-6-7-14-28(23)18-25(30)21-9-11-24(12-10-21)29(31)32/h6-12,14,16-17H,13,15,18H2,1-5H3/q+1 |
InChI-Schlüssel |
FCSPLBHOFZPWNK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1SCCC2=CC=CC=[N+]2CC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C)C(C)(C)C |
Kanonische SMILES |
CC1=CC(=CC(=C1SCCC2=CC=CC=[N+]2CC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C)C(C)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Dimethyl-3-furancarboxylic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B1225815.png)
![1-[2-(1-Cyclohexenyl)ethyl]-3-(5-chloro-2-pyridinyl)thiourea](/img/structure/B1225817.png)

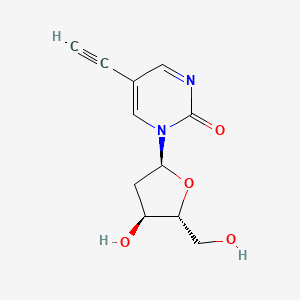
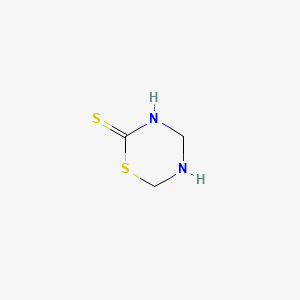


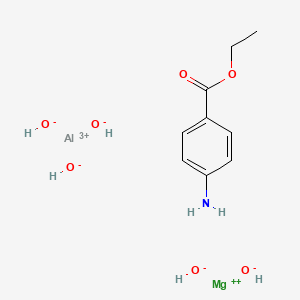
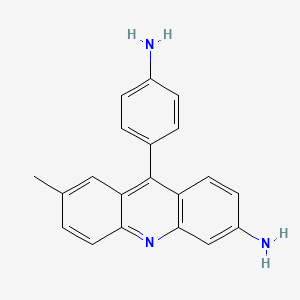

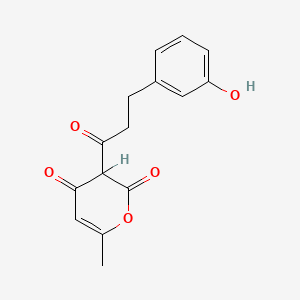
![[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B1225835.png)
![N-[2-[(2-chloro-1-oxopropyl)hydrazo]-2-oxoethyl]benzenesulfonamide](/img/structure/B1225837.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(4-phenyl-2-thiazolyl)amino]benzenesulfonamide](/img/structure/B1225838.png)